1-(3-Phenylisoxazol-5-yl)ethanone
Overview
Description
1-(3-Phenylisoxazol-5-yl)ethanone is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Phenylisoxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is typically catalyzed by copper (I) or ruthenium (II) and proceeds via a (3 + 2) cycloaddition mechanism . The reaction conditions often include the use of solvents such as ethanol or methanol, with temperatures ranging from 0 to 78°C .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-Phenylisoxazol-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in drug discovery.
Industry: It is used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Phenylisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Phenylisoxazol-5-yl)methanone
- 1-(3-Phenylisoxazol-5-yl)propanone
- 1-(3-Phenylisoxazol-5-yl)butanone
Uniqueness
1-(3-Phenylisoxazol-5-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-phenyl-1,2-oxazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVRTPQGGXAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370649 | |
Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2048-69-3 | |
Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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